Isoquinolin-8-ylmethanamine dihydrochloride
Overview
Description
Isoquinolin-8-ylmethanamine dihydrochloride, also known as 8-Isoquinoline methanamine hydrochloride, is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular formula of C10H10N2 • 2HCl and a formula weight of 231.1 .
Molecular Structure Analysis
The molecular structure of Isoquinolin-8-ylmethanamine dihydrochloride can be represented by the SMILES notation:NCC1=C2C=NC=CC2=CC=C1.Cl.Cl
. This notation represents the structure of the molecule in terms of the atoms present and their connectivity. Physical And Chemical Properties Analysis
Isoquinolin-8-ylmethanamine dihydrochloride is a crystalline solid . It has a solubility of 5 mg/ml in PBS (pH 7.2) .Scientific Research Applications
Chemical Synthesis and Catalysis
Rhodium(III)-Catalyzed Intermolecular Amidation : This study highlights the efficient catalysis of Rhodium(III) in the amidation of 8-methylquinolines with azides, leading to the formation of quinolin-8-ylmethanamine derivatives. This process is significant for its C(sp³)-H bond activation under oxidant-free conditions (Wang et al., 2014).
Ru(II)-Catalyzed Amidation Reactions : In this research, Ru(II)-catalyzed amidation of 8-methylquinolines with azides was developed, providing an example of mild reaction conditions and good yields in the synthesis of quinolin-8-ylmethanamines (Liu, Li, & Wang, 2015).
Biological and Pharmaceutical Research
Cytotoxic Evaluation of Quinolin-8-ylmethanamines : A study on the amination of 8-methylquinolines with azodicarboxylates under Rh(III) catalysis revealed the formation of quinolin-8-ylmethanamine derivatives. These derivatives were evaluated for cytotoxicity against human breast and prostate adenocarcinoma cells, highlighting their potential in cancer research (Jeong et al., 2017).
Isoquinoline Alkaloids in Drug Discovery : Isoquinoline alkaloids, including derivatives of Isoquinolin-8-ylmethanamine, have shown significant pharmacological and biological properties, making them important in biomedical research and drug discovery. This includes potential anticancer properties (Bhadra & Kumar, 2011).
Photodynamic Therapy for Breast Cancer : Research on the formation of an iron(III) complex involving pyridin-2-ylmethanamine and 8-hydroxyquinoline-2-carbaldehyde showed its application in photodynamic therapy for breast cancer, demonstrating significant anti-tumor activity (Zhu et al., 2019).
Isoquinoline-Degrading Bacteria : A study on the degradation of isoquinoline, a pollutant in coking wastewater, by a specific bacterial strain (Y-4) shows the potential for bioremediation applications. This strain can efficiently degrade isoquinoline and other polycyclic aromatic hydrocarbons (Guanghua et al., 2011).
Enzymatic Biosynthesis in Plants : Research on (S)‐norlaudanosoline synthase, the first enzyme in the benzylisoquinoline biosynthetic pathway, sheds light on the biosynthesis of isoquinoline alkaloids in plants. This is crucial for understanding the natural production of these compounds (Rueffer et al., 1981).
Isoquinoline Alkaloids in Clinical Drugs : A review of isoquinoline-based therapeutic drugs in clinical application or clinical trials highlights the significance of the isoquinoline ring as a privileged scaffold in drug design. This encompasses a range of treatments, including tumors, respiratory diseases, and cardiovascular ailments (Luo et al., 2020).
Safety And Hazards
properties
IUPAC Name |
isoquinolin-8-ylmethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.2ClH/c11-6-9-3-1-2-8-4-5-12-7-10(8)9;;/h1-5,7H,6,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPDNUJLVOFHSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601005443 | |
Record name | 1-(Isoquinolin-8-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601005443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-8-ylmethanamine dihydrochloride | |
CAS RN |
850734-85-9 | |
Record name | 1-(Isoquinolin-8-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601005443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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